molecular formula C₁₁H₉ClO₃ B1145235 Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1779572-69-8

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1145235
CAS RN: 1779572-69-8
M. Wt: 224.64
InChI Key:
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Description

“Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” is an organic compound with the molecular formula C₁₁H₉ClO₃. It is a derivative of indene , a petrochemical and a bicyclic compound .


Synthesis Analysis

The synthesis of this compound is complex. A common synthesis route includes the following steps :


Molecular Structure Analysis

The molecular weight of “Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” is 224.64. The exact structure can be obtained from the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

Indane, a related compound, is usually produced by hydrogenation of indene . The reaction yields indanedione ethyl ester, which can react with sodium ions yielding a salt. This can be reversed by adding an aqueous solution of hydrochloric acid .


Physical And Chemical Properties Analysis

“Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” appears as a white to light yellow crystal or solid . It is slightly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dichloromethane . The melting point is approximately 82-84°C .

Scientific Research Applications

Organic Synthesis

This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It plays a crucial role in the synthesis of various complex organic compounds.

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . This compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Synthesis of Quinolone Derivatives

Quinolone is a privileged scaffold in medicinal chemistry, and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . This compound can be used in the synthesis of 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .

Biological and Clinical Applications

Derivatives of indole, which can be synthesized using this compound, are of wide interest because of their diverse biological and clinical applications . They play a main role in cell biology and show various biologically vital properties .

Synthesis of Heterocycles

This compound can be used in the synthesis of related four-membered to seven-membered heterocycles . Most of these heterocycles show unique biological activities .

Pharmaceutical Research

Given its role in the synthesis of biologically active compounds, this compound is of significant interest in pharmaceutical research. It can be used to develop new drugs with potential applications in treating various diseases .

properties

IUPAC Name

methyl 4-chloro-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)7-5-6-3-2-4-8(12)9(6)10(7)13/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPWBKHHXIDMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

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